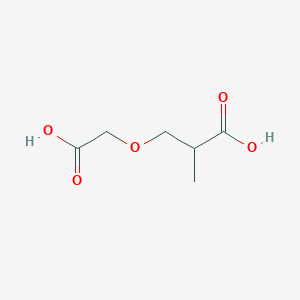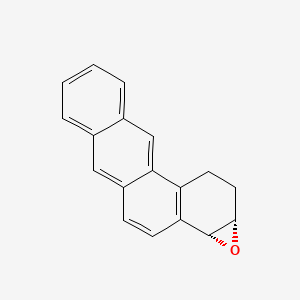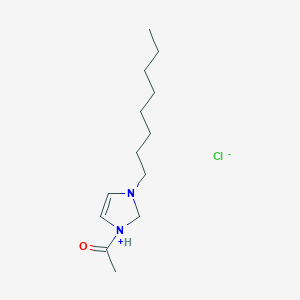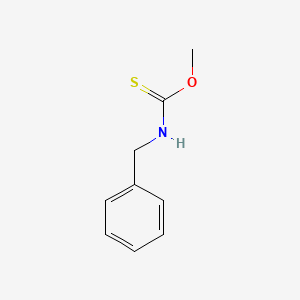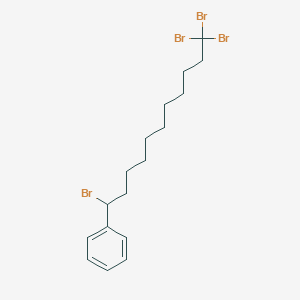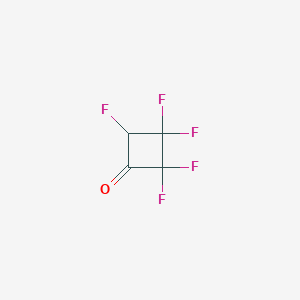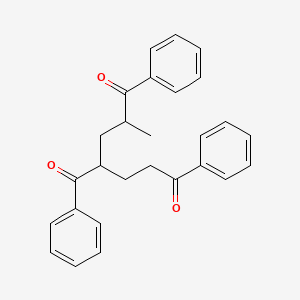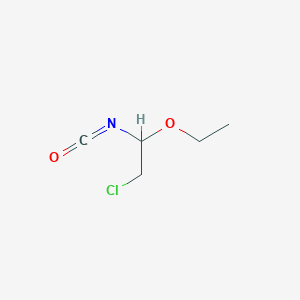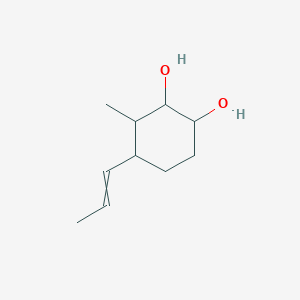![molecular formula C13H16Cl2 B14491860 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene CAS No. 63289-86-1](/img/structure/B14491860.png)
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to a trimethylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,3,5-trimethylbenzene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropyl derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichlorocyclopropyl group to a cyclopropylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorocyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
- (3-Methyl-2,2-dichlorocyclopropyl)benzene
- 2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane
- 5,5-Dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane
Comparison: Compared to similar compounds, 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene is unique due to its trimethylbenzene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
63289-86-1 |
|---|---|
Fórmula molecular |
C13H16Cl2 |
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
2-[(2,2-dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H16Cl2/c1-8-4-9(2)12(10(3)5-8)6-11-7-13(11,14)15/h4-5,11H,6-7H2,1-3H3 |
Clave InChI |
GUVZKZJETGHYIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2CC2(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
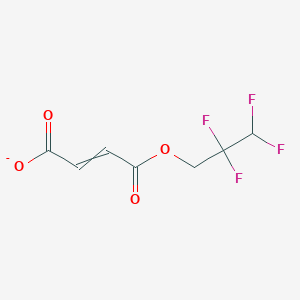
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
